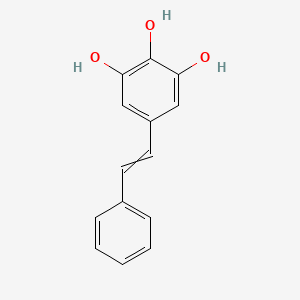
5-(2-Phenylethenyl)benzene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Phenylethenyl)benzene-1,2,3-triol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of three hydroxyl groups attached to a benzene ring, along with a phenylethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylethenyl)benzene-1,2,3-triol can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired phenylethenyl group. The reaction typically requires a base such as sodium methoxide and is carried out under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, 4-isopropylbenzaldehyde can be brominated, followed by methoxylation and demethylation to yield the intermediate compounds. These intermediates can then undergo esterification and Wittig reaction to produce the final product .
化学反应分析
Types of Reactions
5-(2-Phenylethenyl)benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The phenylethenyl group can be reduced to a phenylethyl group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: Phenylethyl derivatives.
Substitution: Ethers and esters.
科学研究应用
5-(2-Phenylethenyl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of 5-(2-Phenylethenyl)benzene-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylethenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate signaling pathways and cellular processes .
相似化合物的比较
Similar Compounds
Phloroglucinol (Benzene-1,3,5-triol): Similar structure but lacks the phenylethenyl group.
Pyrogallol (Benzene-1,2,3-triol): Similar structure but lacks the phenylethenyl group.
Hydroxyquinol (Benzene-1,2,4-triol): Similar structure but lacks the phenylethenyl group .
Uniqueness
5-(2-Phenylethenyl)benzene-1,2,3-triol is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and allows for specific interactions with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
493011-70-4 |
|---|---|
分子式 |
C14H12O3 |
分子量 |
228.24 g/mol |
IUPAC 名称 |
5-(2-phenylethenyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C14H12O3/c15-12-8-11(9-13(16)14(12)17)7-6-10-4-2-1-3-5-10/h1-9,15-17H |
InChI 键 |
IYWFOPPYQUEKHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)
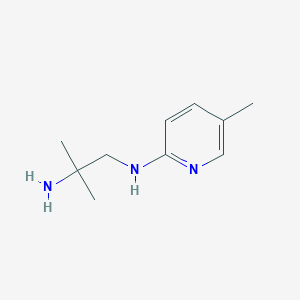
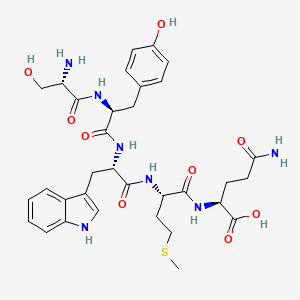
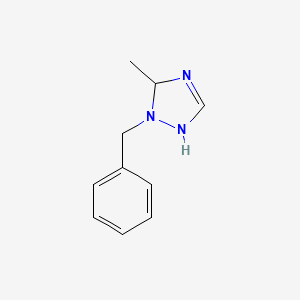
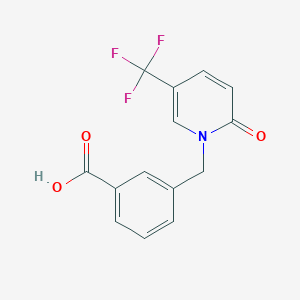
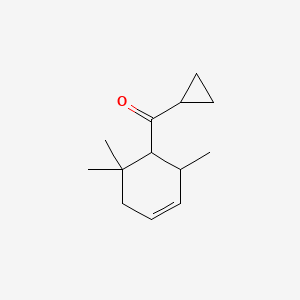
![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)
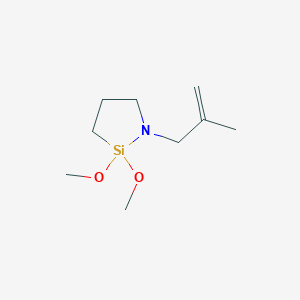
![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
![[2-(4-Ethenylphenyl)cyclopropyl]methanol](/img/structure/B14240875.png)
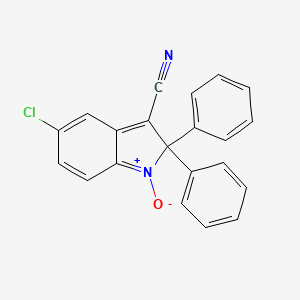

![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
